molecular formula C21H28BNO4S B13721224 Propane-2-sulfonic acid [4'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-2-yl]-amide

Propane-2-sulfonic acid [4'-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-2-yl]-amide

Cat. No.: B13721224
M. Wt: 401.3 g/mol
InChI Key: KREDXEXFOUSTPT-UHFFFAOYSA-N
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Description

Propane-2-sulfonic acid [4’-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-2-yl]-amide is a complex organic compound with a molecular formula of C15H24BNO4S. This compound is notable for its unique structure, which includes a propane-2-sulfonic acid group and a biphenyl moiety substituted with a dioxaborolan group. It is used in various scientific research applications due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propane-2-sulfonic acid [4’-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-2-yl]-amide typically involves the reaction of propane-2-sulfonic acid with a biphenyl derivative containing a dioxaborolan group. The reaction is carried out under controlled conditions, often requiring specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Propane-2-sulfonic acid [4’-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-2-yl]-amide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to optimize yield and selectivity .

Major Products

The major products formed from these reactions include various sulfonic acid and sulfonamide derivatives, as well as substituted biphenyl compounds. These products have applications in different fields, including pharmaceuticals and materials science .

Scientific Research Applications

Propane-2-sulfonic acid [4’-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-2-yl]-amide is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of propane-2-sulfonic acid [4’-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-2-yl]-amide involves its interaction with specific molecular targets. The dioxaborolan group can form reversible covalent bonds with hydroxyl and amino groups, making it useful in enzyme inhibition and protein labeling studies. The sulfonic acid group enhances the compound’s solubility and reactivity in aqueous environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propane-2-sulfonic acid [4’-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-biphenyl-2-yl]-amide is unique due to its combination of a sulfonic acid group and a dioxaborolan-substituted biphenyl moiety. This combination provides enhanced reactivity and solubility, making it suitable for a broader range of applications compared to its analogs .

Properties

Molecular Formula

C21H28BNO4S

Molecular Weight

401.3 g/mol

IUPAC Name

N-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenyl]propane-2-sulfonamide

InChI

InChI=1S/C21H28BNO4S/c1-15(2)28(24,25)23-19-10-8-7-9-18(19)16-11-13-17(14-12-16)22-26-20(3,4)21(5,6)27-22/h7-15,23H,1-6H3

InChI Key

KREDXEXFOUSTPT-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=CC=C3NS(=O)(=O)C(C)C

Origin of Product

United States

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